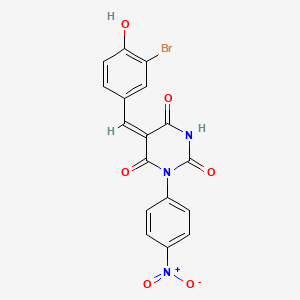![molecular formula C16H24N6O B5303263 N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide](/img/structure/B5303263.png)
N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide, also known as CP-690,550, is a small molecule drug that was developed for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. It is an inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways of cytokines and growth factors.
Wirkmechanismus
N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By blocking these enzymes, this compound can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells that contribute to autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and joint damage in patients with rheumatoid arthritis. It also improves skin lesions and reduces the severity of psoriasis symptoms. In addition, it has been shown to reduce the risk of transplant rejection in kidney transplant patients.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide has several advantages for lab experiments, including its high potency and selectivity for JAK enzymes. However, it also has some limitations, such as its short half-life and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the research and development of N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide. One area of interest is the potential for combination therapy with other drugs that target different pathways in the immune system. Another area of focus is the development of more selective JAK inhibitors that can reduce the risk of off-target effects. Finally, there is interest in investigating the potential of this compound for the treatment of other autoimmune diseases, such as multiple sclerosis and lupus.
Synthesemethoden
The synthesis of N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide involves several steps, starting with the reaction of 6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with tert-butyl (S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoate in the presence of a coupling agent. The resulting intermediate is then deprotected and reacted with L-valine to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide has been extensively studied in preclinical and clinical trials for its potential as a treatment for autoimmune diseases. It has shown promising results in reducing the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, it has been investigated for its potential in preventing transplant rejection and treating certain types of cancer.
Eigenschaften
IUPAC Name |
(2S)-2-[(6-cyclopentyl-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O/c1-9(2)12(13(17)23)19-15-11-8-18-22(3)16(11)21-14(20-15)10-6-4-5-7-10/h8-10,12H,4-7H2,1-3H3,(H2,17,23)(H,19,20,21)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSGNKIXCJBTEH-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC1=C2C=NN(C2=NC(=N1)C3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC1=C2C=NN(C2=NC(=N1)C3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B5303180.png)
![N-(4-chlorobenzyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5303195.png)
![7-methyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5303207.png)

![N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5303220.png)
![6-(2-{3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5303228.png)

![1-{2-methyl-4-[(1R,9aR)-octahydro-2H-quinolizin-1-ylmethoxy]phenyl}ethanone](/img/structure/B5303237.png)
![6-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5303243.png)

![5-{2-[3-(2-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5303259.png)
![2-[2-(2-bromophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5303272.png)
![N-[(2-morpholin-4-yl-1,3-thiazol-4-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5303274.png)
![2-chloro-4-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5303284.png)